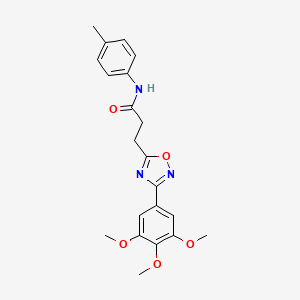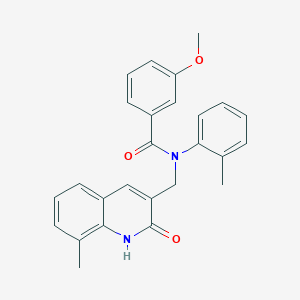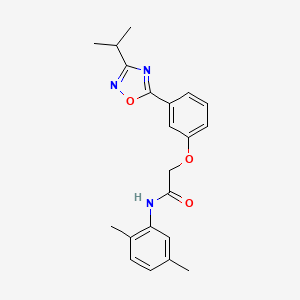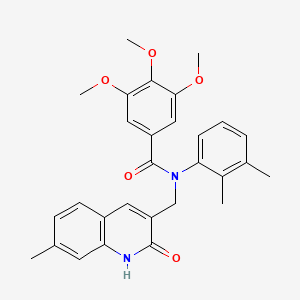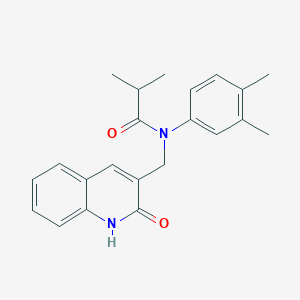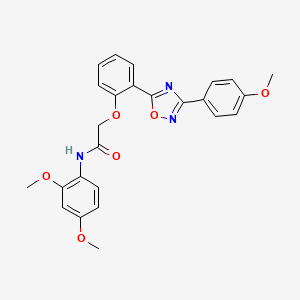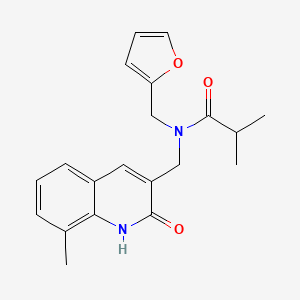
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DMDBS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMDBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
作用机制
The mechanism of action of DMDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMDBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by DMDBS leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMDBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 by DMDBS leads to the reduction of inflammation and suppression of immune responses.
Biochemical and Physiological Effects
DMDBS has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, reduction of oxidative stress, and inhibition of cell proliferation. DMDBS has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and cognitive function. Moreover, DMDBS has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Inhibition of cell proliferation by DMDBS has been shown to be mediated by the induction of cell cycle arrest and apoptosis.
实验室实验的优点和局限性
DMDBS has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. DMDBS can be easily synthesized in large quantities and has a long shelf life, making it suitable for long-term studies. However, DMDBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations. DMDBS should be used with caution in lab experiments, and appropriate safety measures should be taken to minimize the risk of exposure.
未来方向
For DMDBS research include the development of novel drug delivery systems to enhance its bioavailability and efficacy, the identification of its molecular targets and signaling pathways, and the evaluation of its safety and toxicity in clinical trials. Moreover, DMDBS can be used as a lead compound for the development of new sulfonamide-based drugs with improved pharmacological properties.
合成方法
DMDBS can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain DMDBS in high purity.
科学研究应用
DMDBS has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMDBS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have also been targeted by DMDBS due to its ability to reduce inflammation and suppress immune responses. Moreover, DMDBS has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-6-5-7-14(12(11)2)17-22(18,19)16-10-13(20-3)8-9-15(16)21-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVKFUZSJVARAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)

![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
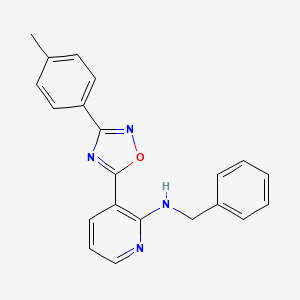

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
